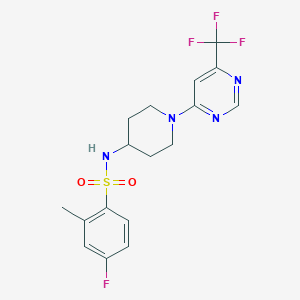
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two ester groups at positions 4 and 5 of the imidazole ring, along with a methyl group at position 1. The molecular formula is C8H10N2O4, and it has a molecular weight of 198.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl oxalate with 1-methylimidazole in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ester groups or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups into the imidazole ring .
Aplicaciones Científicas De Investigación
Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ester groups can undergo hydrolysis, releasing active imidazole derivatives that exert their effects through various molecular targets .
Comparación Con Compuestos Similares
Dimethyl imidazole-4,5-dicarboxylate: Similar structure but lacks the methyl group at position 1.
1-Methylimidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of ester groups.
Uniqueness: Dimethyl 1-methyl-1H-imidazole-4,5-dicarboxylate is unique due to the presence of both ester groups and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
dimethyl 1-methylimidazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-10-4-9-5(7(11)13-2)6(10)8(12)14-3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVHWULPVQHJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)
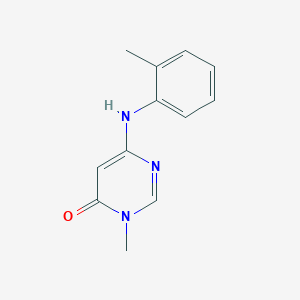
![9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398031.png)
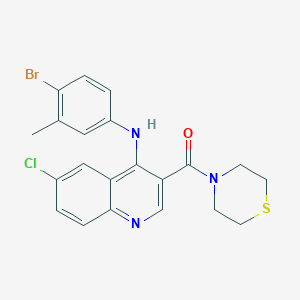
![7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2398033.png)
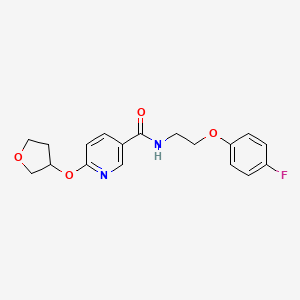
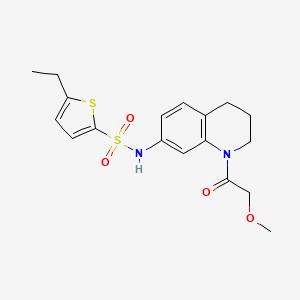
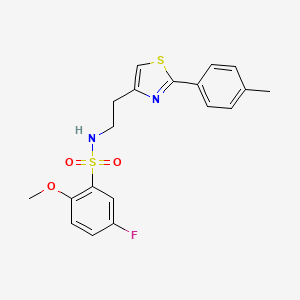
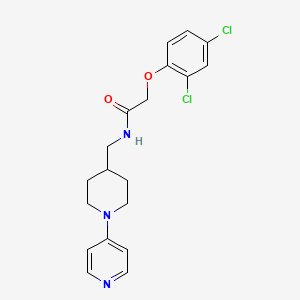
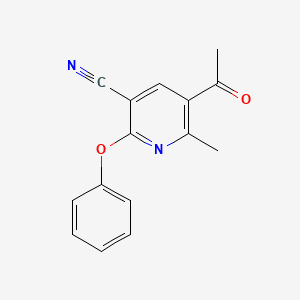
![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
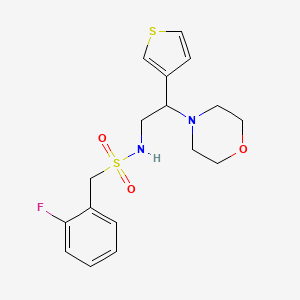
![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)
